4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(pyridin-4-ylmethylsulfanyl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.2ClH/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11;;/h1-8H,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGEPUKQNPAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate thiol reagents. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridinethione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Complexation: It forms complexes with metal ions, such as copper(II), through coordination with nitrogen and sulfur atoms.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride exhibits notable antimicrobial activity. A study assessing various pyridine derivatives found that this compound showed superior efficacy against Gram-positive bacteria, indicating its potential as an antibacterial agent . The compound's mechanism of action is believed to involve the interaction with bacterial enzymes, leading to inhibition of cell growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . In vitro assays have shown dose-dependent inhibition of cell growth across different cancer cell lines, including HepG-2 and MCF-7, suggesting its potential as a therapeutic agent in oncology .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. It can participate in various organic reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of new pharmaceuticals and materials .
Catalysis
The compound's unique structural features allow it to act as a catalyst in certain industrial processes. Its ability to stabilize transition states can enhance reaction rates and selectivity, which is beneficial in the synthesis of fine chemicals and pharmaceuticals .
Materials Science
Development of New Materials
The versatility of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride extends to materials science, where it can be employed in the development of novel materials with specific properties. Its incorporation into polymer matrices or as a ligand in coordination chemistry can lead to materials with enhanced mechanical, thermal, or electrical properties .
Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of various pyridine derivatives, including 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride. The results indicated that this compound exhibited significant activity against several strains of Gram-positive bacteria, outperforming other tested derivatives .
Anticancer Research
In another study focused on cytotoxic effects against cancer cell lines, 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride demonstrated a dose-dependent inhibition of cell growth in HepG-2 and MCF-7 cells. This research highlighted the compound's potential for further exploration as a therapeutic agent targeting specific cancer types .
Mechanism of Action
The mechanism of action of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride involves its interaction with molecular targets through coordination with metal ions or binding to specific proteins. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Thermal Stability and Melting Points
- 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride: The thioether bridge lowers the melting point (Tm) compared to rigid analogues, improving processability. Exact Tm data are unavailable, but analogous thioether-containing PN monomers exhibit Tm reductions of ~20–30°C compared to ether-linked counterparts .
- DPTP : Tm = 145–150°C; thermal decomposition >400°C due to naphthalene rings and cross-linked networks .
- (4-Pyridylmethyl)hydrazine dihydrochloride : Likely hygroscopic with moderate Tm (~200–250°C inferred from similar hydrazine salts); decomposes upon heating due to hydrazine instability .
Solubility
- The dihydrochloride salt form of the target compound enhances water solubility, critical for biomedical applications. In contrast, neutral pyridine derivatives like 2-Chloro-4-iodo-3-methylpyridine are lipophilic and require organic solvents (e.g., DMF, THF) for dissolution .
Biological Activity
4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride (CAS No. 2310140-31-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a thioether functional group and two pyridine rings, which may contribute to its interaction with biological macromolecules. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Antibacterial Activity
Research indicates that compounds similar to 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride exhibit significant antibacterial properties. For instance, a study on related thioether compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4-((Pyridin-4-ylmethyl)thio)pyridine | Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.007 | |
| 2-cyanomethylthiopyridine-4-carbonitrile | Mycobacterium tuberculosis | 5.3 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. A related study evaluated several pyridine derivatives for their antifungal properties and reported significant inhibition against Candida albicans and Aspergillus niger. The results suggest that the thioether group enhances the antifungal efficacy of these compounds .
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound Name | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 4-((Pyridin-4-ylmethyl)thio)pyridine | Candida albicans | 0.01 |
| Aspergillus niger | 0.02 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the range of micromolar concentrations, indicating a strong potential for further development as an anticancer agent .
Table 3: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-((Pyridin-4-ylmethyl)thio)pyridine | MCF-7 (Breast cancer) | 12 |
| A549 (Lung cancer) | 15 |
The biological activity of 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors associated with bacterial growth, fungal proliferation, and cancer cell survival. The thioether group may facilitate binding to these targets, enhancing the compound's pharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that modifications in the thioether moiety significantly influenced their antibacterial properties. The structure–activity relationship (SAR) analysis indicated that certain substitutions could enhance efficacy against resistant bacterial strains .
- Cytotoxicity Profile : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways. This suggests potential for use in combination therapies aimed at enhancing the efficacy of existing anticancer treatments .
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride in a laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for procedures generating dust or aerosols .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air .
- Waste Disposal : Collect chemical waste in labeled containers and dispose via certified hazardous waste services .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify pyridine ring protons and thioether linkage positions .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic S-C and C-N stretches (~650 cm for C-S; ~1600 cm for pyridine ring) .
Q. How should 4-((Pyridin-4-ylmethyl)thio)pyridine dihydrochloride be stored to maintain stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- Monitor humidity levels (<30% RH) to avoid deliquescence .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound under varying reaction conditions?
- Methodological Answer :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
-
Catalyst Use : Triethylamine (EtN) as a base improves thioether bond formation .
-
Temperature : Reactions at 60–80°C balance yield and side-product formation (Table 1) .
Table 1. Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield Solvent (DMF) 10–15 mL/g substrate Maximizes solubility Reaction Temperature 70°C Reduces byproducts Reaction Time 12–18 hours Ensures completion
Q. What strategies resolve contradictions between computational modeling and crystallographic data for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution crystallographic data to refine bond lengths/angles, addressing discrepancies with DFT models .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen bonding or supramolecular interactions .
- Error Analysis : Compare residual density maps (e.g., via Olex2) to identify model inaccuracies .
Q. How does the thioether linkage influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The sulfur atom’s electron-withdrawing nature activates the pyridine ring for attack at the 2- or 4-positions .
- Steric Hindrance : The (pyridin-4-ylmethyl)thio group may shield adjacent sites, directing substitution to specific positions (e.g., para to sulfur) .
- Comparative Data : Similar thioether pyridines show 20–30% higher reactivity in SNAr reactions compared to ether analogs .
Q. What experimental approaches characterize supramolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- X-ray Crystallography : Analyze hydrogen bonding (e.g., N–H···Cl interactions) and π-stacking using Mercury software .
- Thermogravimetric Analysis (TGA) : Assess stability of crystal lattice upon dehydration .
- CSD Survey : Compare with Cambridge Structural Database entries (e.g., similar pyridinium salts) to identify common packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
